![molecular formula C18H21N3O5S2 B6538300 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021214-97-0](/img/structure/B6538300.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their significant biological activities and are widely used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .Chemical Reactions Analysis
The synthesized compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that they could potentially be used as inhibitors for these enzymes.Wirkmechanismus
Target of Action
The primary target of VU0636922-1 is a ligand-activated transcription factor that regulates gene expression. Specifically, it activates the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway . This pathway plays a crucial role in cellular processes such as inflammation, apoptosis, and cell proliferation.
Mode of Action
VU0636922-1 interacts with its target by preferentially reducing the mutant form of the huntingtin protein (mHTT). In preclinical studies, it demonstrated significant and dose-dependent reductions in mHTT levels in vivo, particularly in disease mouse models of Huntington’s disease (HD). This reduction in mHTT contributes to improved motor function .
Pharmacokinetics
VU0636922-1’s pharmacokinetic properties are critical for its efficacy and safetyIts brain uptake, potency, and durability of effect have been promising in preclinical studies .
Action Environment
Environmental factors, such as blood-brain barrier permeability and cerebrospinal fluid dynamics, influence VU0636922-1’s action. These factors impact its bioavailability, efficacy, and stability within the central nervous system.
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-28(23,24)21-6-4-12(5-7-21)17(22)20-18-19-14(11-27-18)13-2-3-15-16(10-13)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFJGIRUVTTZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.